Rhodium acetate
Overview
Description
Rhodium acetate is an inorganic compound composed of rhodium and acetate ions. It is a white crystalline solid, soluble in polar solvents such as methanol, ethanol, and acetic acid. Rhodium acetate has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It has been used in the synthesis of various organic compounds, and as a catalyst in organic reactions. In addition, it has been studied for its potential use in the treatment of cancer, and as an antioxidant.
Scientific Research Applications
Catalytic Processes and Chemical Synthesis
Rhodium acetate has been utilized in various catalytic processes and chemical syntheses. A significant application is in the synthesis of acetic acid (AA) through liquid-phase carbonylation reactions using Rhodium or Iridium-based catalytic systems. This process is critical in the production of substances like vinyl acetate monomer, cellulose acetate, and acetate anhydrate (Budiman et al., 2016). Moreover, Rhodium(II) acetate is used in the stereocontrolled synthesis of saturated heterocycles and dihydrofuran-3-imines, highlighting its role in creating complex organic structures with high yield and diastereoselectivity (Boyer, 2014a), (Boyer, 2014b).
Analytical and Characterization Techniques
Rhodium, including its acetate form, is essential in homogeneous rhodium-catalyzed reactions used for various large processes. Its applications in organometallic chemistry and catalysis are significant, with 103Rh NMR spectroscopy being a valuable analytical tool for studying rhodium chemistry. This spectroscopy is used to analyze the chemical shifts and interactions in rhodium-assisted reactions and homogeneous catalysis (Ernsting et al., 2004a), (Ernsting et al., 2004b).
Quantum Chemistry Studies
Rhodium acetate has been the subject of various quantum chemistry studies. These studies have focused on rhodium carboxylates and amide complexes, which are potent catalysts for carbene chemistry. The research has explored optimizing Rh-Rh bond lengths using scalar relativistic DFT methods, contributing significantly to understanding the molecular structure and reactivity of rhodium acetate (Williams & Edwards, 2004).
Catalytic Applications in Organic Reactions
Rhodium acetate's catalytic capabilities extend to various organic reactions. For example, it has been used in the chemo- and regioselective formal cross-cyclotrimerization of alkynes with enol ethers or acetates, demonstrating its versatility and efficiency in facilitating complex organic transformations (Hara et al., 2008a), (Hara et al., 2008b).
Precursor for Metal Catalysts
Rhodium acetate has been studied as a precursor for Rhodium metal catalysts. Its thermal decomposition in various atmospheres and its comparative efficiency against other compounds like rhodium chloride have been analyzed, providing insights into the feasibility of using rhodium acetate in catalyst preparation (Fouad et al., 2000).
Contribution to Pharmaceutical Industry
Rhodium-catalyzed asymmetric hydrogenation, where rhodium acetate plays a role, is a significant synthetic tool in the pharmaceutical industry. It has contributed to the manufacturing of chiral drugs, recent drug candidates, and major synthetic precursors of drugs, showcasing the compound's importance in medical chemistry (Etayo & Vidal‐Ferran, 2013).
properties
IUPAC Name |
rhodium(3+);triacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Rh/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOOVMQUISJERI-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O6Rh | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067178 | |
Record name | Acetic acid, rhodium(3+) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodium acetate | |
CAS RN |
26105-49-7, 42204-14-8 | |
Record name | Acetic acid, rhodium(3+) salt (3:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026105497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhodium acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042204148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, rhodium(3+) salt (3:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, rhodium(3+) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rhodium acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.626 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Rhodium(3+) acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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